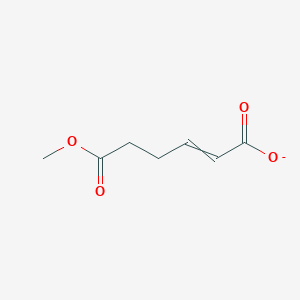

6-Methoxy-6-oxohex-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

89898-52-2 |

|---|---|

Molecular Formula |

C7H9O4- |

Molecular Weight |

157.14 g/mol |

IUPAC Name |

6-methoxy-6-oxohex-2-enoate |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4-6(8)9/h2,4H,3,5H2,1H3,(H,8,9)/p-1 |

InChI Key |

HBZOSRCVWPAGOA-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CCC=CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 6 Oxohex 2 Enoate and Its Chemical Scaffolds

Synthetic Routes to the 6-Methoxy-6-oxohex-2-enoate Core Structure

Methyl vinyl glycolate (B3277807) (MVG), or methyl 2-hydroxybut-3-enoate, has emerged as a valuable renewable platform molecule, derivable from the catalytic degradation of monosaccharides and disaccharides. Its structure offers multiple reactive sites for chemical transformations. One notable transformation is the Claisen rearrangement, which can be employed to produce 6-oxohex-2-enoates. This -sigmatropic rearrangement of MVG derivatives proceeds in good yields, offering a direct route to functionalized adipic acid derivatives which are precursors to the target compound.

Table 1: Reported Transformations of Methyl Vinyl Glycolate (MVG)

| Transformation | Product | Yield (%) | Reference |

|---|---|---|---|

| Alkaline Dimerization | "Maple furanone" | 87 | |

| Radical Addition of Methanethiol | Hydroxy analog of methionine | 85 | |

| Claisen Rearrangement | 6-Oxohex-2-enoates | 46-64 | |

| Zeolite Catalyzed Dimerization | Glycolide dimer | 16-24 |

The formation of α,β-unsaturated esters is a cornerstone of organic synthesis, with condensation and olefination reactions being among the most fundamental methods. The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized modification of the Wittig reaction for preparing α,β-unsaturated esters. This method employs phosphonate (B1237965) carbanions, which are highly nucleophilic and react with aldehydes and ketones under mild conditions to afford olefins and water-soluble phosphate (B84403) byproducts. While the HWE reaction typically favors the formation of the more stable (E)-olefin, specific reagents and conditions have been developed to achieve high (Z)-selectivity. For instance, the use of phosphonates with electron-withdrawing groups, such as (CF3CH2O)2P(O)CH2CO2Me, can lead to the selective formation of Z-α,β-unsaturated esters. The choice of base, solvent, and temperature also plays a crucial role in determining the stereochemical outcome. Recent advancements have explored the use of solvent-free conditions with bases like LiOH·H2O or Ba(OH)2·8H2O to achieve high E-selectivity in the synthesis of α-methyl-α,β-unsaturated esters. Furthermore, the use of deep eutectic solvents has been shown to be an effective and environmentally friendly medium for the HWE reaction.

Another key condensation approach is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a weak base. This method provides a reliable route to various α,β-unsaturated carbonyl compounds.

Enolate chemistry provides a powerful platform for the formation of carbon-carbon bonds. The alkylation of enolates, generated from carbonyl compounds by deprotonation, is a fundamental process in organic synthesis. More specifically, the α-alkynylation of enolates offers a route to alkynyl-substituted carbonyl compounds, which can serve as precursors to α,β-unsaturated esters. This transformation can be achieved by reacting a pre-formed enolate with an electrophilic alkynylating agent.

Recent research has focused on the development of novel alkynylation reactions. For instance, a method for the α-alkynylation of esters, amides, ketones, and thioesters has been developed using a β-haloalkyne reagent. This reaction proceeds via a conjugate addition-elimination mechanism and has been successfully applied to a broad range of substrates, affording the corresponding alkynylated products in good to excellent yields. The resulting alkynes can then be further functionalized to construct trisubstituted olefins, which are key structural motifs in many natural products. For example, the alkynylation of dihydrobenzofuran esters with chloroacetylene in the presence of LiHMDS has been shown to proceed in high yields.

Table 2: Substrate Scope of a Novel Enolate Alkynylation Reaction

| Substrate Type | Product Yield (%) | Reference |

|---|---|---|

| Unsubstituted Dihydrobenzofuran Ester | 94-96 | |

| Methylenedioxy-substituted Ester | 68 | |

| Trimethylsilyl-substituted Ester | 69 | |

| Thioester | ~100 | |

| Amide | 85 | |

| Cyanoketophosphorane | 90 |

The synthesis of γ-keto esters, which are structurally related to this compound, can also be achieved through the alkylation of O-silylated enolates with reagents like methyl α-chloro-α-phenylthioacetate. Another approach involves the gold-catalyzed hydration of 3-alkynoates, which proceeds through a neighboring carbonyl group-assisted 5-endo-dig cyclization to yield γ-keto esters with high regioselectivity.

Catalytic Approaches in this compound Synthesis

Olefin metathesis has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon double bonds. Grubbs-type catalysts, which are ruthenium-based carbene complexes, are particularly popular due to their high functional group tolerance and stability. Cross-metathesis (CM) between two different olefins is a powerful strategy for constructing complex molecules, including α,β-unsaturated esters.

The synthesis of γ-keto-α,β-unsaturated esters has been achieved via a cross-metathesis reaction between alkyl acrylates and secondary allylic alcohols, catalyzed by a second-generation Grubbs catalyst, followed by oxidation. This method has proven to be scalable, providing the desired products in high yields. Kinetically controlled catalytic cross-metathesis reactions have also been developed to selectively generate (Z)-α,β-unsaturated esters. The addition of acetonitrile (B52724) as a co-solvent has been found to be crucial for achieving high Z-selectivity in these reactions.

Furthermore, cross-metathesis has been employed in the synthesis of new α,β-unsaturated ester derivatives from 2-mercaptobenzoxazole (B50546). This two-step process involves the S-allylation of 2-mercaptobenzoxazole followed by a cross-metathesis reaction with various acrylate (B77674) esters, yielding the target compounds in good yields. The Hoveyda-Grubbs catalyst, a modified second-generation catalyst, is often used to promote cross-metathesis reactions.

Table 3: Examples of Grubbs-Catalyzed Cross-Metathesis for α,β-Unsaturated Ester Synthesis

| Olefin 1 | Olefin 2 | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkyl Acrylate | 2° Allylic Alcohol | Grubbs' 2nd Gen. | γ-Keto-α,β-unsaturated ester | High | |

| Terminal Olefin | Acryloyl Chloride | Not Specified | Functionalized α,β-unsaturated carbonyl | Good | |

| 2-(allylthio)benzo[d]oxazole | Acrylate Esters | Not Specified | Thiobenzoxazole-bearing α,β-unsaturated ester | 70-86 | |

| Methyl Vinyl Glycolate | Long-chain Terminal Olefin | Hoveyda-Grubbs 2nd Gen. | Unsaturated α-hydroxy FAMEs | Good |

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The Heck reaction, which involves the coupling of an aryl or vinyl halide with an alkene, is a powerful method for forming carbon-carbon bonds. This reaction has been utilized in the synthesis of α,β-unsaturated esters. For example, the oxidative Heck reaction of internal olefins like (E)-hex-2-enoates has been demonstrated using a Ru(II) catalyst system. A reductive Heck reaction of (E)-methyl 6-oxo-6-(quinolin-8-ylamino)hex-2-enoate with p-tolyl bromide has also been reported to achieve selective C-2 phenylation.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is another versatile palladium-catalyzed transformation. It has been applied to the synthesis of α,β-unsaturated esters and ketones. The carbonylative Suzuki-Miyaura reaction of alkenylboranes with carbon monoxide in the presence of a palladium catalyst provides a route to α,β-unsaturated carboxylic esters with retention of the double bond configuration. More recently, stereocomplementary Suzuki-Miyaura reactions have been developed for the synthesis of both (E)- and (Z)-stereodefined, fully substituted α,β-unsaturated esters. These reactions often utilize palladium acetate (B1210297) with specific phosphine (B1218219) ligands like SPhos. The synthesis of 2,3,3-triarylacrylic acid esters has also been achieved through a sequence involving the preparation of a gem-dibromoalkene followed by two successive Suzuki-Miyaura coupling reactions.

Brønsted Acid-Promoted Cyclizations and Rearrangements

Brønsted acids are effective catalysts for a range of chemical transformations, including cyclizations and rearrangements that can be applied to the synthesis of complex molecules from unsaturated esters. For instance, the cyclodimerization of α,β-unsaturated γ-ketoesters can be promoted by Brønsted acids like methanesulfonic acid (MsOH). This process can lead to the formation of fused pyrano-ketal-lactones and γ-ylidene-butenolides. The reaction mechanism involves the acid-mediated equilibration of the substrate into its E and Z isomers, which then follow different reaction pathways. The Z-isomer can undergo intramolecular trans-esterification to form a bicyclic γ-ylidene-butenolide, while the E-isomer can participate in a dimerization reaction via a Michael addition.

In a related context, the Piancatelli rearrangement, a 4π-electrocyclization, can be catalyzed by chiral Brønsted acids to produce multisubstituted cyclopentenones from furylcarbinols and aniline (B41778) derivatives with high enantioselectivity. This demonstrates the potential of Brønsted acids to control complex stereochemical outcomes in cyclization reactions. Furthermore, Brønsted acids have been utilized in cascade reactions, such as the annulation strategy to construct indeno[1,2-c]quinolines through a sequential electrophilic addition and Friedel–Crafts-type reaction.

While a direct Brønsted acid-catalyzed cyclization to form a simple this compound scaffold is not extensively documented in readily available literature, the principles from related systems suggest its plausibility. For example, the acid-catalyzed reaction between methyl vinyl glyoxylate (B1226380) (MVG) and various aldehydes can lead to the formation of 6-oxohex-2-enoates via a Claisen -sigmatropic shift of an intermediate allyl vinyl ether.

Table 1: Examples of Brønsted Acid-Promoted Reactions on Related Unsaturated Esters

| Starting Material | Brønsted Acid | Product Type | Yield (%) | Reference |

| Ethyl (E)-2-(2-oxocyclohexylidene)acetate | MsOH | Fused Pyrano-ketal-lactone / γ-Ylidene-butenolide | Good | |

| Furylcarbinols and anilines | Chiral Phosphoric Acid | Aminocyclopentenones | High | |

| Methyl Vinyl Glyoxylate and Aldehydes | Acid Catalyst | 6-oxohex-2-enoates | 46 | |

| Ynamides | MsOH | Eight-membered lactams | Good |

Zeolite-Catalyzed Processes in Related Compound Synthesis

Zeolites, with their well-defined porous structures and tunable acidity, serve as versatile heterogeneous catalysts in organic synthesis, promoting environmentally benign reactions. They are particularly effective in acid-catalyzed reactions such as cracking, isomerization, and alkylation. In the context of synthesizing α,β-unsaturated carbonyl compounds, zeolites have been employed in condensation reactions. For example, Cs-exchanged and Cs-impregnated zeolites (X and Y) have been used in the Knoevenagel condensation of glyceraldehyde acetonide with ethyl acetoacetate (B1235776).

The catalytic activity of zeolites is influenced by factors such as the SiO₂/Al₂O₃ ratio, the framework structure, and the nature of the extra-framework cations. Hβ zeolite has been shown to be an efficient catalyst for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions, proceeding through a tandem hydration/condensation pathway.

While the direct synthesis of this compound using zeolite catalysts is not prominently reported, the synthesis of related α,β-unsaturated esters and ketones over zeolites suggests the potential for such applications. The shape selectivity of zeolites could offer advantages in controlling the regioselectivity of reactions involving multifunctional substrates.

Table 2: Application of Zeolite Catalysts in the Synthesis of Unsaturated Carbonyl Compounds

| Zeolite Type | Reaction | Substrates | Product | Reference |

| Cs-exchanged X and Y | Knoevenagel Condensation | Glyceraldehyde acetonide, Ethyl acetoacetate | α,β-unsaturated carbonyl compound | |

| Hβ Zeolite | Tandem Hydration/Condensation | Alkynes, Aldehydes | α,β-unsaturated ketones | |

| Zr-Beta | Transfer Hydrogenation | Cinnamaldehyde | Cinnamyl alcohol | |

| Sn-Beta | Baeyer–Villiger Oxidation | Ketones | Esters/Lactones |

Samarium Diiodide (SmI₂)-Mediated Reactions

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis for promoting reductive cyclizations and couplings under mild conditions. It is particularly effective in generating radical intermediates from carbonyl compounds, which can then undergo intramolecular additions to unsaturated systems.

In the context of hexenoate derivatives, SmI₂-mediated reactions have been shown to facilitate the formation of cyclic structures with a high degree of stereocontrol. For example, the reductive radical cyclization of acyclic esters embedded within substituted δ-lactones can be initiated by SmI₂. The presence of additives like H₂O and hexamethylphosphoramide (B148902) (HMPA) can significantly influence the reaction pathway and selectivity. Optimal conditions for the radical cyclization of an acyclic ester group have been achieved at low temperatures, yielding the desired 1,4-ester migration product with good diastereoselectivity.

The diastereoselectivity of SmI₂-mediated cyclizations is often high, as demonstrated in the synthesis of various carbocyclic and heterocyclic systems. For instance, the intramolecular Barbier reaction of an advanced intermediate containing an eight-membered ring proceeded in 98% yield in the presence of SmI₂ and HMPA. Similarly, a carbonyl-alkene cyclization to form a cyclobutane (B1203170) system showed diastereoselectivity, which was enhanced by the use of trifluoroethanol as a cosolvent.

Table 3: Examples of SmI₂-Mediated Reactions on Related Systems

| Substrate Type | Reaction | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 6-methyl-substituted δ-lactone with pendant alkene | Radical 1,4-ester migration | Cyclopentane (B165970) derivative | 76 | 3:1 | |

| Aldehyde with pendant alkene | Carbonyl-alkene cyclization | Cyclobutane derivative | 52 (major) | - | |

| Iodide with ketone | Barbier cyclization | Hemiketal | 82-88 | - | |

| Aldehyde with alkyne | Carbonyl-alkyne cyclization | Tricyclic system | High | High |

Stereoselective Synthesis of this compound Systems

Asymmetric Synthetic Strategies

The development of asymmetric methods for the synthesis of chiral α,β-unsaturated esters is a significant area of research. One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction.

Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts for the generation of chiral ester enolate equivalents from α,β-unsaturated aldehydes, which can then participate in highly enantioselective hetero-Diels-Alder reactions. This approach provides access to synthetically valuable products with excellent stereoselectivities under mild conditions.

Enzymatic strategies also offer a powerful tool for asymmetric synthesis. Ene-reductases from the Old Yellow Enzyme (OYE) family are widely used for the stereoselective reduction of C=C double bonds in α,β-unsaturated compounds.

Another approach is the use of chiral auxiliaries. Although not directly applied to this compound in the reviewed literature, the principle is well-established for related systems.

Table 4: Asymmetric Strategies for the Synthesis of Chiral Unsaturated Esters and Related Compounds

| Catalytic System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) / Ratio (er) | Reference |

| Chiral N-heterocyclic carbene | Hetero-Diels-Alder | α,β-unsaturated aldehydes | Cyclopentyl lactones | High | |

| Chiral Dioxirane | Epoxidation | trans and trisubstituted α,β-unsaturated esters | Chiral epoxides | 82-98% ee | |

| Chiral Phenol-NHC/Copper | Conjugate Reduction | (Z)-α,β-unsaturated esters | Enantioenriched esters | Good | |

| Chiral Guanidines | Various | - | Chiral molecules | High |

Diastereoselective Control in Hexenoate Formation

Achieving diastereoselective control in the formation of substituted hexenoates is crucial for the synthesis of complex molecules with multiple stereocenters. Various strategies have been developed to influence the stereochemical outcome of reactions involving hexenoate scaffolds.

K₂CO₃-mediated reactions of 6-bromo-2-hexenoates with active methylene compounds have been shown to produce highly substituted cyclopentane derivatives in a diastereoselective manner via a formal [4+1]-annulation. The installation of different substituents at the C4 position of the hexenoate chain can afford cyclopentanes with high trans-diastereoselectivity.

Samarium diiodide-mediated cyclizations are also known for their high diastereoselectivity. The intramolecular cyclization of ketyl radicals generated from aldehydes onto α,β-unsaturated esters can proceed with good diastereocontrol, as demonstrated in the synthesis of precursors for natural products. The addition of co-solvents and additives like HMPA or methanol (B129727) can be critical for achieving high yields and selectivities.

The "Syn-effect" has been invoked to explain the stereoselectivity in the isomerization of (Z)-methyl 3-hexenoate to (E)-methyl 2-hexenoate when exposed to strong bases. This effect can be exploited to achieve stereospecific formation of cis-olefins in alkylated products.

Table 5: Diastereoselective Reactions in the Formation of Substituted Hexenoate Systems

| Reaction Type | Substrate | Reagent/Catalyst | Product | Diastereomeric Ratio (dr) | Reference |

| Formal [4+1]-annulation | 4-substituted 6-bromo-2-hexenoates | K₂CO₃ | trans-cyclopentanes | High | |

| SmI₂-mediated cyclization | Acyclic ester in δ-lactone | SmI₂/H₂O/HMPA | Cyclopentane derivative | 3:1 | |

| SmI₂-mediated cyclization | Aldehyde with α,β-unsaturated ester | SmI₂/MeOH | Tricyclic lactone | Good | |

| Isomerization | (Z)-methyl 3-hexenoate | Strong base | (E)-methyl 2-hexenoate | Stereoselective |

Enantioselective Catalysis for Chiral this compound Derivatives

The development of enantioselective catalytic methods is paramount for accessing chiral derivatives of this compound. While direct enantioselective syntheses of the title compound are not extensively detailed, numerous catalytic systems have been established for the enantioselective transformation of α,β-unsaturated esters, which are directly applicable to this class of compounds.

Organocatalysis has emerged as a powerful tool for such transformations. Chiral primary amines, in combination with Brønsted acids, can catalyze the enantioselective Michael addition of various nucleophiles to α,β-unsaturated ketones and esters. For instance, the addition of pyrazolin-5-ones to ethyl (E)-5-oxohex-2-enoate, a close analogue of the target scaffold, proceeds with high yield and enantioselectivity (95% ee).

Chiral N-heterocyclic carbenes (NHCs) can catalyze the [3+3] annulation of α,β-unsaturated esters with methyl ketoimines to produce δ-lactams with excellent enantioselectivities. This is achieved by activating the ester through the use of a leaving group like 1-hydroxybenzotriazole (B26582) (HOBt).

Metal-based catalysts also play a significant role. Copper(I) complexes with chiral ligands are effective for the enantioselective 1,4-conjugate hydrophosphination of α,β-unsaturated esters. Similarly, rhodium catalysts have been used for the asymmetric hydroboration of β,β-disubstituted α,β-unsaturated amides to generate chiral tertiary boronic esters with high enantioselectivity.

Table 6: Enantioselective Catalytic Reactions Applicable to α,β-Unsaturated Ester Scaffolds

| Catalyst System | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) / Ratio (er) | Reference |

| Chiral Primary Amine / Brønsted Acid | Michael Addition | Ethyl (E)-5-oxohex-2-enoate | Pyrazole derivative | 95% ee | |

| Chiral NHC | [3+3] Annulation | α,β-unsaturated HOBt esters | δ-lactams | 73-99% ee | |

| Chiral Phenol-NHC / Copper | Conjugate Reduction | (Z)-α,β-unsaturated esters | Saturated esters | Good | |

| Chiral Dioxirane | Epoxidation | α,β-unsaturated esters | Chiral epoxides | 82-98% ee |

Multicomponent Reactions (MCRs) for Diversified this compound Analogues

Multicomponent reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates structural elements from each of the starting materials. This approach is highly valued in medicinal and combinatorial chemistry for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the structural motifs of this compound—namely the β-ketoester and the α,β-unsaturated system—are frequently assembled using MCR methodologies.

A plausible and efficient strategy for the synthesis of analogues of this compound involves a three-component reaction that could, for instance, bring together a β-ketoester, an aldehyde, and a third component that introduces the desired diversity. One of the most established MCRs utilizing β-ketoesters is the Hantzsch pyridine (B92270) synthesis, which traditionally involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce 1,4-dihydropyridines. A variation of this reaction could be conceptualized to favor the formation of an open-chain, functionalized 6-oxohex-2-enoate scaffold rather than a heterocyclic product.

For instance, a Lewis acid-catalyzed three-component reaction could be envisioned between a methyl acetoacetate derivative, a variety of aldehydes, and a nucleophile. The selection of catalyst and reaction conditions would be critical to control the reaction pathway and prevent cyclization. Scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst in three-component cyclization reactions involving β,γ-unsaturated α-ketoesters and 1,3-dicarbonyl compounds to generate highly substituted 1,4-dihydropyridines. By modifying the substrates and conditions, it is conceivable to steer the reaction towards the synthesis of acyclic adducts.

A hypothetical MCR for generating diversified this compound analogues could proceed via the Knoevenagel condensation of an aldehyde with a β-ketoester, such as methyl acetoacetate, to form an α,β-unsaturated dicarbonyl intermediate. This intermediate could then undergo a conjugate addition with a third reactant, leading to the desired diversified scaffold. The diversity of the final products would be dictated by the range of aldehydes and the third nucleophilic component used.

The table below illustrates the potential for diversification in the synthesis of this compound analogues using a hypothetical three-component reaction. The variability in reactants (Aldehyde and a generic Component Z) would lead to a library of analogues with different substituents at various positions, allowing for the exploration of structure-activity relationships.

| Entry | Aldehyde (R¹CHO) | Component Z (R²-Nu) | Product (Analogue of this compound) | Potential Catalyst |

| 1 | Benzaldehyde | Malononitrile | Methyl 5-cyano-5-(dicyanomethylene)-4-phenyl-6-oxohex-2-enoate | L-proline |

| 2 | 4-Chlorobenzaldehyde | Thiophenol | Methyl 4-(4-chlorophenyl)-5-(phenylthio)-6-oxohex-2-enoate | Yb(OTf)₃ |

| 3 | Acetaldehyde | Aniline | Methyl 5-anilino-4-methyl-6-oxohex-2-enoate | Sc(OTf)₃ |

| 4 | Isobutyraldehyde | Indole | Methyl 5-(1H-indol-3-yl)-4-isopropyl-6-oxohex-2-enoate | BiCl₃ |

| 5 | Formaldehyde | Dimethylamine | Methyl 5-(dimethylamino)-6-oxohex-2-enoate | Acetic Acid |

This table is a conceptual illustration of how MCRs could be applied to generate a diverse set of this compound analogues. The successful implementation of such a strategy would depend on careful optimization of reaction conditions to favor the desired product formation over potential side reactions or cyclizations. The use of metal catalysts, including those based on copper, nickel, or gold, has also been shown to be effective in promoting various MCRs, offering additional avenues for methodological development in this area.

Mechanistic Investigations of Reactions Involving 6 Methoxy 6 Oxohex 2 Enoate Moieties

Exploration of Rearrangement Mechanisms

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. These reactions are often powerful tools in organic synthesis for building molecular complexity.

Sigmatropic Rearrangements (e.g., Johnson-Claisen Rearrangement Pathways)

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the -sigmatropic rearrangement of an allyl vinyl ether. A particularly useful variant is the Johnson-Claisen rearrangement, which converts an allylic alcohol into a γ,δ-unsaturated ester using an orthoester in the presence of a weak acid catalyst. This reaction typically requires elevated temperatures.

The mechanism of the Johnson-Claisen rearrangement begins with the acid-catalyzed reaction of the allylic alcohol with the orthoester, such as triethyl orthoacetate, to form a ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a concerted, pericyclic -sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state. This process results in the formation of a new carbon-carbon bond and a γ,δ-unsaturated ester. The reaction is driven by the formation of a stable carbonyl group.

For a substrate related to the 6-methoxy-6-oxohex-2-enoate system, such as an allylic alcohol precursor, the Johnson-Claisen rearrangement could be a key step in its synthesis. For example, the rearrangement of an appropriate allylic alcohol with trimethyl orthoacetate would yield a derivative of a hex-2-enoate. The stereochemistry of the newly formed double bond and any adjacent stereocenters is often highly controlled by the geometry of the transition state.

Table 1: Key Features of the Johnson-Claisen Rearrangement

| Feature | Description |

| Reaction Type | -Sigmatropic Rearrangement |

| Reactants | Allylic alcohol, Orthoester (e.g., trimethyl orthoacetate) |

| Catalyst | Weak acid (e.g., propionic acid) |

| Key Intermediate | Ketene acetal |

| Transition State | Chair-like six-membered ring |

| Product | γ,δ-unsaturated ester |

| Driving Force | Formation of a stable carbonyl C=O bond |

Mechanistic Studies of Addition and Cyclization Reactions

Addition and cyclization reactions are fundamental processes in organic chemistry. For α,β-unsaturated esters like this compound, the conjugated system of the double bond and the carbonyl group provides multiple sites for reactivity.

Carbonyl-Alkene Couplings and Subsequent Cyclization Pathways

Reductive couplings of carbonyl compounds can lead to the formation of alkenes. In the context of molecules containing both a carbonyl group and an alkene, intramolecular coupling reactions can be used to form cyclic structures. These reactions are often mediated by reducing agents like samarium diiodide (SmI2). The mechanism can proceed through different pathways, often involving radical or anionic intermediates.

One proposed mechanism for reductive coupling involves the initial formation of a pinacolate intermediate after reduction of the carbonyl group. In an intramolecular sense, if a molecule contains both a carbonyl and an appropriately positioned alkene, a radical anion formed at the carbonyl can add to the alkene, initiating a cyclization cascade. The stereochemical outcome of these cyclizations is often highly controlled.

Nucleophilic Addition Mechanisms in Hex-2-enoate Systems

The α,β-unsaturated ester moiety in a hex-2-enoate system is an excellent Michael acceptor. This means it is susceptible to nucleophilic conjugate addition, where a nucleophile attacks the β-carbon of the carbon-carbon double bond. This reaction, known as the Michael addition, is a widely used carbon-carbon bond-forming reaction.

The mechanism of nucleophilic addition to an α,β-unsaturated carbonyl compound can be either base-promoted or acid-catalyzed. In a base-promoted reaction, a strong nucleophile directly attacks the electrophilic β-carbon. The resulting enolate intermediate is then protonated to give the final product. Under acidic conditions, the carbonyl oxygen is protonated, which activates the conjugated system, making the β-carbon even more electrophilic and susceptible to attack by a weaker nucleophile. The rate of nucleophilic addition is influenced by electronic factors; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.

Recent studies on similar methyl hexenoate structures have shown that H-addition reactions to the C=C double bond are dominant at lower temperatures (below 1200 K), while H-abstraction becomes more prevalent at higher temperatures.

Zwitterionic Intermediates in Related Reactions

Zwitterionic intermediates, which are molecules that contain both a positive and a negative formal charge, have been identified as key intermediates in various organic reactions. For instance, in reactions involving furans and nitropropenoates, the formation of multiple zwitterionic intermediates has been computationally predicted and studied. These intermediates arise from local nucleophile/electrophile interactions between the reactants.

In the context of reactions involving enoates, phosphine-catalyzed reactions can proceed through zwitterionic phosphonium (B103445) enolate intermediates. These intermediates are formed by the conjugate addition of a tertiary phosphine (B1218219) to the α,β-unsaturated ester. The stability and subsequent reactivity of these zwitterionic species can be controlled by the nature of the substituents on the phosphine and the enoate. The isolation and characterization of stable phosphonium enolate zwitterions have provided crucial insights into the mechanisms of these reactions.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. Methods like Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, including the structures and energies of reactants, transition states, and intermediates.

By calculating the potential energy surface of a reaction, chemists can identify the most probable mechanistic pathways. For example, computational studies have been used to explore the molecular mechanism of reactions between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, revealing the formation of zwitterionic intermediates and ruling out previously proposed mechanisms. These calculations can provide detailed information about bond-forming and bond-breaking processes and can help to explain the observed stereoselectivity and regioselectivity of reactions. The Unified Reaction Valley Approach (URVA) is one such computational method that analyzes the reaction path to describe the chemical changes in terms of distinct reaction phases.

Density Functional Theory (DFT) Calculations of Reaction Profiles

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of molecular systems. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, providing a computationally efficient yet accurate approach to determining molecular properties and reaction energetics. Functionals like B3LYP are commonly used in these studies.

A key application of DFT is the calculation of reaction energy profiles, which map the energy of the system as it progresses along the reaction coordinate. For instance, in reactions involving moieties similar to this compound, such as the Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters, DFT has been employed to understand product formation. Calculations at the PBE-D3/def2-TZVP level of theory, using a solvent model, can elucidate the free-energy profile of a reaction. Such a profile reveals the relative energies of reactants, intermediates, transition states, and products, indicating the thermodynamic and kinetic favorability of different pathways.

In a study on the cyclodimerization of an α,β-unsaturated γ-ketoester, DFT calculations showed that the formation of a key intermediate (T5) proceeds through a transition state (TS3). The subsequent lactonization to the final product (2a) must overcome a significant free-energy barrier, which was calculated to be 19.3 kcal/mol. This type of quantitative data is invaluable for understanding reaction feasibility and potential bottlenecks.

Another example involves the palladium-catalyzed β-C(sp3)—H alkenylation of certain Weinreb amides to produce alkyl (E)-6-[methoxy(methyl)amino]-6-oxohex-2-enoates. Mechanistic proposals, supported by theoretical principles, suggest that a co-catalyst like 4-toluenesulfonic acid enhances the electrophilicity of the palladium catalyst, which facilitates the crucial C—H activation step. DFT calculations can model these catalyst-substrate interactions to validate such hypotheses.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| T4 | Diels-Alder Adduct Intermediate | 0.0 |

| TS3 | Transition State for T4 formation | +11.8 |

| T5 | Rearranged Intermediate | -10.8 |

| TS4 | Transition State for Lactonization | +8.5 |

| 2a | Final Product | -15.1 |

Transition State Analysis and Energy Landscapes

The energy landscape of a reaction is a surface that describes the potential energy of a system as a function of the geometric coordinates of its atoms. Transition states are critical points on this landscape, representing the highest energy barrier along the minimum energy path between reactants and products. Analyzing the structure and energy of these transition states is fundamental to understanding reaction kinetics and selectivity.

DFT calculations are instrumental in locating and characterizing transition state structures. For example, in the proposed mechanism for the formation of a fused pyrano-ketal-lactone, the transition state for the final lactonization step (TS4) was found to be 8.5 kcal/mol higher in energy than the preceding intermediate (T5), but 19.3 kcal/mol relative to the initial Diels-Alder adduct. The geometry of the transition state reveals which bonds are breaking and forming, providing a snapshot of the reaction's critical moment.

Computational studies can also explain selectivity by comparing the energies of competing transition states. In a model system involving a nickel-catalyzed reaction, two isomers of an intermediate (46a and 46b) were considered for β-hydride elimination. Isomer 46b was positioned to undergo a nearly barrierless elimination. In contrast, the transition state for the corresponding elimination to form an E-product was calculated to be 2.7 kcal/mol higher in energy, explaining the kinetic preference for one pathway over the other.

| Reaction Pathway | Description | Relative Energy (kcal/mol) |

|---|---|---|

| From Isomer 46b | β-hydride elimination | ~0 (nearly barrierless) |

| Pathway to E-product | Alternative β-hydride elimination | +2.7 |

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, focusing on the changes in electron density rather than molecular orbital interactions. MEDT has been successfully applied to decipher the mechanisms of various processes, including cycloaddition reactions, which are relevant to α,β-unsaturated systems like this compound.

A central tool in MEDT is the topological analysis of the Electron Localization Function (ELF), which reveals the specifics of bond formation and breaking. This analysis, often part of a Bonding Evolution Theory (BET) study, can establish the precise sequence of events in a reaction mechanism. For instance, in some cycloaddition reactions, BET analysis has shown that the formation of new single bonds occurs sequentially, through the coupling of pseudoradical centers that are generated as the reaction progresses. This provides a more detailed picture than the classical concerted model.

MEDT classifies reactions based on their electron density transfer characteristics. For example, [3+2] cycloaddition reactions can be categorized as pseudodiradical-type (pr-type) or zwitterionic-type (zw-type), depending on the electronic structure of the components. The reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a system with a similar nitro-activated double bond, was analyzed using MEDT. The study predicted a stepwise mechanism involving zwitterionic intermediates, which was fundamentally different from previously postulated mechanisms. The formation of these intermediates was governed by local nucleophile/electrophile interactions, which could be rationalized by analyzing the conceptual DFT reactivity indices of the reactants. Such applications demonstrate the power of MEDT to unravel complex polar reaction mechanisms and explain regio- and stereoselectivity.

Chemical Transformations and Derivatization Strategies of 6 Methoxy 6 Oxohex 2 Enoate Scaffolds

Functional Group Modifications and Interconversions

The functional groups of 6-methoxy-6-oxohex-2-enoate—the methyl ester and the terminal oxo group—are amenable to a range of modifications and interconversions. These reactions are fundamental for altering the electronic and steric properties of the molecule, thereby facilitating subsequent synthetic steps.

The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-oxohex-2-enoic acid. This transformation is crucial for subsequent amide bond formations or other carboxylate-specific reactions. Alternatively, the ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride.

The ketone or aldehyde at the C-6 position is a versatile handle for various transformations. It can be reduced to a secondary alcohol via catalytic hydrogenation using reagents such as H₂/Pd-C. This hydroxyl group can then be further functionalized, for instance, through etherification or esterification. Conversely, the oxo group can participate in nucleophilic addition reactions, such as Grignard reactions, to introduce new carbon-carbon bonds.

The α,β-unsaturated system is a key feature, enabling conjugate additions (Michael additions). Nucleophiles like amines and thiols preferentially attack the β-carbon, leading to 1,4-adducts. This reactivity allows for the introduction of a wide array of substituents at the C-3 position.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Methyl Ester | Hydrolysis | Acid or base | Carboxylic acid |

| Methyl Ester | Reduction | Lithium aluminum hydride | Primary alcohol |

| Oxo Group (C-6) | Reduction | H₂/Pd-C | Secondary alcohol |

| Oxo Group (C-6) | Nucleophilic Addition | Grignard reagents (e.g., RMgBr) | Tertiary alcohol |

| α,β-Unsaturated System | Michael Addition | Nucleophiles (e.g., amines, thiols) | 1,4-adducts |

Chain Elongation and Functionalization of the Hex-2-enoate Backbone

The carbon backbone of this compound can be extended and further functionalized through various synthetic strategies. These methods are instrumental in building more complex molecules from this relatively simple starting material.

One common approach for chain elongation is through aldol (B89426) condensations at the C-6 ketone. This reaction allows for the formation of a new carbon-carbon bond and the introduction of additional functional groups. Another powerful technique is the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons reaction, which can convert the C-6 oxo group into a new double bond with controlled stereochemistry.

Sigmatropic rearrangements, such as the Claisen rearrangement, have also been employed to modify the hexenoate backbone. For instance, vinylation of a precursor followed by a Claisen rearrangement can afford methyl 6-oxohex-2-enoate. This type of reaction reconfigures the carbon skeleton and can introduce new stereocenters.

Furthermore, cross-metathesis reactions catalyzed by ruthenium-based catalysts, like Grubbs catalysts, provide a modern and efficient method for chain extension. This reaction involves coupling the α,β-unsaturated ester with another olefin, leading to longer-chain unsaturated esters.

| Reaction Type | Key Reagents/Conditions | Transformation |

| Aldol Condensation | Base or acid catalysis | C-C bond formation at C-6 |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) ylides, base | Conversion of C-6 oxo to an alkene |

| Claisen Rearrangement | Heat or acid catalysis | -Sigmatropic rearrangement |

| Cross-Metathesis | Grubbs catalyst, olefin | Alkene chain extension |

Formation of Complex Polycyclic and Macrocyclic Systems Incorporating the this compound Moiety

The this compound moiety is a valuable synthon for the construction of intricate polycyclic and macrocyclic structures, which are often found in natural products and pharmaceutically active compounds.

The Diels-Alder reaction is a particularly powerful tool in this context, where the α,β-unsaturated ester acts as a dienophile. By reacting with a conjugated diene, it can form a six-membered ring, which is a common motif in many complex molecules. The electron-withdrawing nature of the ester group enhances the reactivity of the dienophile in normal electron-demand Diels-Alder reactions. The stereochemistry of the resulting cycloadduct is well-defined, making this a stereospecific reaction. This strategy has been utilized in the synthesis of cannabinoid derivatives.

Intramolecular reactions are also key to forming cyclic systems. For example, an intramolecular Michael addition, where a nucleophilic group within the same molecule attacks the β-carbon of the enoate system, can lead to the formation of five- or six-membered rings. Similarly, intramolecular aldol condensations can be used to construct cyclic ketones.

Macrocyclization, the formation of large rings, often relies on reactions that can proceed under high dilution conditions to favor intramolecular over intermolecular reactions. The this compound scaffold can be incorporated into precursors for macrocyclization reactions such as ring-closing metathesis (RCM) or macrolactonization. For instance, after suitable functionalization to introduce a terminal double bond, RCM can be employed to form large carbocycles or macrolactones.

| Cyclization Strategy | Key Features | Resulting Structure |

| Diels-Alder Reaction | Acts as a dienophile with a conjugated diene | Six-membered ring (cyclohexene derivative) |

| Intramolecular Michael Addition | Nucleophilic attack from within the molecule | Carbocyclic or heterocyclic ring |

| Intramolecular Aldol Condensation | Internal C-C bond formation | Cyclic ketone |

| Ring-Closing Metathesis (RCM) | Requires a terminal alkene; high dilution | Macrocycle (e.g., macrolactone) |

| Macrolactonization | Intramolecular esterification; requires a terminal hydroxyl and carboxyl group | Macrolide |

Applications of 6 Methoxy 6 Oxohex 2 Enoate As a Synthetic Synthon

Building Block for Natural Product Total Synthesis

The inherent functionality of 6-Methoxy-6-oxohex-2-enoate and its derivatives makes them powerful tools for assembling the complex carbon skeletons of various natural products.

In the total synthesis of the cytotoxic macrolide Amphidinolide Q, a derivative of this compound is a critical intermediate. The retrosynthetic analysis of Amphidinolide Q reveals it can be constructed from key fragments, one of which is a highly functionalized C6 chain.

Specifically, the synthesis targets (R,E)-Methyl 4-(4-methoxybenzyloxy)-3-methyl-6-oxohex-2-enoate. The construction of this fragment showcases several key synthetic strategies, including the Sharpless asymmetric epoxidation to introduce a crucial stereocenter. This is followed by an E-selective 1,4-addition of a methyl group to form the trisubstituted olefin characteristic of the target fragment. The synthesis begins with 1,3-propanediol (B51772) and proceeds through multiple steps to generate the required decorated hexenoate skeleton, demonstrating the utility of such C6 synthons in building complex, stereochemically rich portions of larger natural products. Current time information in Bangalore, IN.

Table 1: Key Synthetic Strategies for Amphidinolide Q Fragment

| Step | Transformation | Reagents/Conditions | Purpose |

| 1 | Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET, TBHP | Introduction of a chiral epoxide. |

| 2 | Chlorination & Alkynylation | NCS, PPh3; n-BuLi, alkyne | Carbon chain elongation. |

| 3 | PMB Protection | PMB-Cl, NaH | Protection of the newly formed hydroxyl group. |

| 4 | 1,4-Conjugate Addition | MeMgBr, CuI | E-selective introduction of the C3 methyl group. |

| 5 | Deprotection/Oxidation | TBAF; Dess-Martin periodinane | Unveiling the terminal aldehyde functionality. |

This table summarizes the general synthetic sequence employed in the literature to generate key fragments for Amphidinolide Q, highlighting the strategic importance of C6 building blocks.

Polyketides are a large and diverse class of natural products assembled from simple acyl-CoA precursors, such as acetate (B1210297) and propionate, by polyketide synthases (PKSs). The resulting structures are characterized by repeating β-hydroxycarbonyl or related functional groups. The structure of this compound, a six-carbon chain with oxygenation at both ends (C1 and C6), makes it an ideal synthon for segments of polyketide chains.

The biosynthesis of many polyketides involves the stepwise condensation of "extender units" like malonyl-CoA or methylmalonyl-CoA, which add two or three carbons at a time to the growing chain. Synthetic chemists often mimic this logic by using larger, pre-functionalized building blocks that correspond to sections of the final polyketide backbone. Derivatives of 6-oxohex-2-enoate can be viewed as synthetic equivalents of a triketide segment (derived from three acetate units). They provide a pre-formed C6 scaffold that can be elaborated through various transformations, such as aldol (B89426) reactions, reductions, and further carbon-carbon bond formations, to construct larger polyketide frameworks efficiently. For instance, the production of the polyketide 6-deoxyerythronolide B (6dEB), the core of the antibiotic erythromycin, involves the assembly of a propionyl-CoA starter unit with six methylmalonyl-CoA extender units. Synthetic strategies can utilize C6 building blocks to bypass several enzymatic steps at once.

The synthesis of the core structures of Pestalotiopsin and Taedolidol natural products provides a compelling example of the utility of 6-oxohex-2-enoate derivatives. A key reaction in this approach is the samarium(II) iodide (SmI₂) mediated 4-exo-trig radical cyclization.

This transformation is applied to optically active (2E)-6-oxohex-2-enoates. The reaction proceeds with high diastereocontrol to furnish enantiomerically pure cyclobutanol (B46151) derivatives. These cyclobutanols are highly valuable intermediates, containing multiple contiguous stereocenters that map directly onto the core of the target natural products. Specifically, this method has been used to create the functionalized 2-oxabicyclo[3.2.0]heptane core of Pestalotiopsin A. The ability to construct the strained four-membered ring with precise stereochemical control using a readily available unsaturated ester highlights the power of this synthetic strategy.

Precursor to Industrially Significant Chemical Intermediates and Monomers

Beyond the realm of complex natural products, this compound and related C6 structures are valuable starting materials for the synthesis of important industrial chemicals, particularly monomers used in polymer production.

Adipic acid (hexanedioic acid) is a crucial dicarboxylic acid used primarily in the production of Nylon 6,6. Unsaturated precursors like this compound can be converted into adipic acid derivatives. One method involves -sigmatropic rearrangements of related C6 structures to yield unsaturated adipic acid derivatives.

Furthermore, simple chemical transformations such as catalytic hydrogenation can reduce the carbon-carbon double bond of the enoate system. This reduction converts the unsaturated backbone into a saturated six-carbon chain. Subsequent hydrolysis of the methyl ester group would yield adipic acid itself or its monoester, monomethyl adipate (B1204190) (also known as 6-methoxy-6-oxohexanoic acid). A patent describes the synthesis of (2R,5R)-2,5-Dibenzyl-6-methoxy-6-oxohexanoic acid from its corresponding unsaturated precursor, (2S,5S,E)-2,5-dibenzyl-6-methoxy-6-oxohex-3-enoic acid, via hydrogenation, showcasing this principle.

Table 2: Conversion to Adipic Acid Derivatives

| Starting Material Class | Reaction | Product Class | Industrial Relevance |

| Unsaturated C6 diesters/monoesters | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saturated C6 diesters/monoesters (Adipates) | Direct precursors to adipic acid. |

| Allylic C6 systems | -Sigmatropic Rearrangement | Unsaturated Adipic Acid Derivatives | Intermediates for functionalized polyamides. |

This table illustrates pathways from unsaturated C6 precursors to valuable adipic acid derivatives.

Caprolactone (B156226) and caprolactam are the respective monomers for the biodegradable polymer polycaprolactone (B3415563) (PCL) and the widely used polymer Nylon 6. Both are six-carbon cyclic compounds, and their synthesis can be traced back to linear C6 precursors derived from adipic acid.

Since this compound serves as a precursor to adipic acid derivatives, it is, by extension, a potential starting point for caprolactone and caprolactam. The general industrial route involves the reduction of adipic acid to 1,6-hexanediol, which can then be oxidized to caprolactone. Alternatively, adipic acid can be converted to caprolactam through a series of amination and cyclization reactions. Research has demonstrated biocatalytic methods to convert ε-caprolactone into 6-aminocaproic acid, a direct precursor to caprolactam. The key lies in the efficient generation of the linear C6 dicarboxylic acid (adipic acid) or its functional equivalents from starting materials like this compound.

Role in Biosynthetic Pathway Studies

The chemical compound this compound and its close structural relatives are valuable tools for elucidating complex biosynthetic and catabolic pathways in various organisms. Their utility as synthetic synthons stems from their specific functional groups, which can mimic or serve as precursors to key intermediates in metabolic routes. This allows researchers to probe enzymatic mechanisms, identify pathway intermediates, and understand the metabolic fate of various natural and xenobiotic compounds.

Investigation of Catabolic Pathways of Lignin-Derived Aromatic Compounds

Lignin (B12514952), a complex aromatic biopolymer, is a major component of plant biomass and a potential renewable source of valuable aromatic chemicals. The microbial degradation of lignin is a key process in the global carbon cycle and is of significant interest for biotechnological applications. Bacteria, in particular, have evolved sophisticated catabolic pathways to break down the diverse array of aromatic compounds derived from lignin.

A structurally related compound, 4-carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate (CHMOD) , has been identified as a key intermediate in the catabolic pathway of 3-O-methylgallate (3MGA) , a lignin-derived aromatic compound. In organisms like Sphingomonas paucimobilis SYK-6, 3MGA is a central intermediate in the degradation of syringyl lignin, a major type of lignin in angiosperms.

The catabolism of 3MGA can proceed through multiple routes. One significant pathway involves the ring cleavage of 3MGA by the enzyme 3-O-methylgallate 3,4-dioxygenase (DesZ), which leads to the formation of CHMOD. This ring-cleavage product is then further metabolized. Although the specific hydrolase that acts on CHMOD has not been definitively identified, it is presumed to convert CHMOD into 4-oxalomesaconate (OMA) , which then enters central metabolism.

The study of this pathway is crucial for understanding how bacteria can be engineered to more efficiently convert lignin into valuable bioproducts. The involvement of a methoxy-oxo-hexadienoate structure highlights the importance of such synthons in tracing the flow of carbon from complex aromatic polymers to central metabolites like pyruvate (B1213749) and oxaloacetate.

Table 1: Key Enzymes and Intermediates in the Catabolism of 3-O-Methylgallate

| Precursor | Enzyme | Intermediate | Subsequent Metabolite | Organism Example |

| 3-O-Methylgallate (3MGA) | 3-O-Methylgallate 3,4-dioxygenase (DesZ) | 4-carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate (CHMOD) | 4-Oxalomesaconate (OMA) | Sphingomonas paucimobilis SYK-6 |

Structural Analogue Research for Bioactive Compounds (e.g., Mycophenolate derivatives)

Mycophenolic acid (MPA) is a clinically significant immunosuppressive drug used to prevent organ transplant rejection. It functions by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, thereby suppressing the proliferation of B and T lymphocytes. Due to its potent biological activity and some associated side effects, there is considerable interest in developing novel analogues of mycophenolic acid with improved therapeutic profiles.

The structure of mycophenolic acid features a hexenoic acid side chain attached to a substituted phthalide (B148349) ring system. The search for new, more effective, and less toxic analogues often involves modifying this side chain. Synthetic synthons that can be used to construct variations of this side chain are therefore of great interest in medicinal chemistry.

While there is no direct published evidence of "this compound" being used in the synthesis of mycophenolate derivatives, its chemical structure presents it as a potential building block for creating analogues. The α,β-unsaturated ester moiety is a reactive handle that can participate in various carbon-carbon bond-forming reactions, allowing for its attachment to a core scaffold. The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, a key functional group for the biological activity of mycophenolic acid and its analogues.

The general strategy for creating structural analogues of bioactive compounds like mycophenolic acid involves the synthesis of numerous related structures and subsequent evaluation of their biological activity. This process, known as structure-activity relationship (SAR) studies, helps in identifying the key structural features required for therapeutic efficacy and in optimizing the properties of a lead compound. The use of versatile synthons that allow for the systematic variation of different parts of the molecule is central to this approach.

Table 2: Structural Features of this compound Relevant to its Potential as a Synthon

| Structural Feature | Potential Synthetic Utility |

| α,β-Unsaturated Ester | Can undergo Michael addition, Diels-Alder reactions, and other conjugate additions to form more complex structures. |

| Methoxycarbonyl Group | Can be hydrolyzed to a carboxylic acid, a common functional group in bioactive molecules, or converted to other functional groups like amides. |

| Six-Carbon Chain | Provides a scaffold of a specific length that can be further functionalized. |

In the context of mycophenolate derivatives, a synthon like this compound could theoretically be employed to introduce a modified hexenoic acid side chain onto a phthalide-like core, enabling the exploration of novel chemical space around this important class of drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.